2-(4-Bromo-2-methylphenoxy)propan-1-ol
Description
Properties
CAS No. |
2001606-76-2 |
|---|---|
Molecular Formula |
C10H13BrO2 |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H13BrO2/c1-7-5-9(11)3-4-10(7)13-8(2)6-12/h3-5,8,12H,6H2,1-2H3 |
InChI Key |
FGCDVKKUZQHIPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OC(C)CO |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Reactivity : The bromine atom in the target compound may increase electrophilicity compared to methoxy or methyl groups in analogs, facilitating nucleophilic substitution reactions. In contrast, the indole-based compound in has methoxy groups that likely enhance hydrogen bonding and receptor affinity .
- Heterocyclic vs. Aromatic Systems : 2-(Azepan-1-yl)propan-1-ol lacks an aromatic ring but contains a seven-membered nitrogen ring, enabling distinct applications in material science or agrochemicals versus the aromatic target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4-Bromo-2-methylphenoxy)propan-1-ol typically involves the nucleophilic substitution reaction of a suitably substituted phenol derivative with a propanol derivative bearing a good leaving group. The key step is the formation of the ether linkage between the phenol oxygen and the propanol side chain.
Preparation of the Phenolic Starting Material
The starting phenol, 4-bromo-2-methylphenol, can be prepared or sourced commercially. The presence of the bromine at the para position and methyl at the ortho position influences the reactivity and acidity of the phenol, which is critical for the subsequent ether formation.
Ether Formation via Williamson Ether Synthesis
The most common and effective method to prepare this compound is through Williamson ether synthesis. This involves:
Step 1: Generation of the phenoxide ion
The phenol is deprotonated using a suitable base such as potassium carbonate (K2CO3), sodium hydride (NaH), or other mild bases to form the phenoxide ion.Step 2: Reaction with a halogenated propanol derivative
The phenoxide ion then reacts with a propanol derivative having a good leaving group, such as 1-bromopropan-2-ol or epichlorohydrin, under nucleophilic substitution conditions (typically SN2).Step 3: Reaction conditions
The reaction is usually carried out in an aprotic polar solvent such as acetone or tetrahydrofuran (THF) under reflux or room temperature depending on the reactivity of the substrates and base used.
Specific Preparation Method from Literature
A closely related synthetic method reported involves the reaction of substituted phenols with propargyl bromide in the presence of potassium carbonate in acetone, yielding phenoxy derivatives with good yields (53–85%). Although this method focuses on propargyl ethers, it provides insight into the etherification conditions suitable for phenol derivatives bearing electron-withdrawing or electron-donating groups.
For this compound, the analogous approach would be:
- React 4-bromo-2-methylphenol with 1-bromopropan-2-ol or its equivalent in the presence of K2CO3 in acetone under reflux for several hours.
- The base deprotonates the phenol to phenoxide, which then attacks the electrophilic carbon bearing the bromide on the propanol derivative.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is filtered to remove inorganic salts, and the product is purified by standard techniques such as recrystallization or column chromatography.
Optimization of Reaction Parameters
- Base selection: Potassium carbonate is preferred for its mildness and good solubility in acetone, enabling efficient phenol deprotonation without side reactions.
- Solvent: Acetone is favored due to its aprotic nature, which supports SN2 reactions by stabilizing ions without protonating nucleophiles.
- Temperature: Reflux conditions (~56 °C for acetone) enhance reaction rates and yields.
- Molar ratios: Using a slight excess of the alkyl halide (1.1–1.3 equivalents) ensures complete conversion of the phenol.
- Reaction time: Typically 4–6 hours under reflux, but this can vary depending on scale and substrate purity.
Data Table: Reaction Conditions and Yields for Phenol Etherification (Adapted from Related Studies)
| Entry | Phenol Derivative | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromo-2-methylphenol | 1-Bromopropan-2-ol | K2CO3 | Acetone | Reflux | 5 | 74 | Optimized for high yield |
| 2 | 4-Bromo-2-methylphenol | 1-Bromopropan-2-ol | NaH | THF | RT | 6 | 0 | No product formed at room temp/NaH |
| 3 | 4-Bromo-2-methylphenol | 1-Bromopropan-2-ol | K2CO3 | Acetone | RT | 16 | 53 | Lower yield at room temperature |
Note: Data extrapolated from analogous phenol etherification reactions.
Alternative Synthetic Routes
- Epoxide ring-opening: 4-Bromo-2-methylphenol can react with epichlorohydrin under basic conditions to yield the corresponding glycidyl ether, which upon ring-opening with nucleophiles or reduction can furnish the propanol ether.
- Halohydrin intermediate: Starting from 4-bromo-2-methylphenol, halogenation of isobutyraldehyde derivatives followed by halohydrin formation and ammonolysis has been reported for related compounds, but this is less direct and more complex.
Research Findings and Considerations
- Electron-withdrawing groups such as bromine enhance the acidity of phenol, facilitating phenoxide formation and improving etherification efficiency.
- Electron-donating groups tend to reduce yield by decreasing phenol acidity.
- Reaction conditions must be carefully optimized to avoid side reactions such as elimination or over-alkylation.
- Purity of reagents and dry solvents significantly affect yield and reproducibility.
- The use of mild bases and aprotic solvents minimizes by-products and degradation.
Q & A
Q. What are the standard synthetic routes for 2-(4-Bromo-2-methylphenoxy)propan-1-ol, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated phenols (e.g., 4-bromo-2-methylphenol) can react with propane-1-ol derivatives under alkaline conditions. Optimization involves adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents (e.g., 1:1.2 molar ratio of phenol to alcohol derivative). Catalysts like potassium carbonate or phase-transfer agents may enhance yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the aromatic bromine environment (δ ~7.2–7.8 ppm for aromatic protons) and propanol chain (δ ~3.6–4.2 ppm for CHOH). C NMR identifies quaternary carbons adjacent to oxygen (δ ~150–160 ppm) .
- IR Spectroscopy : O–H stretching (3200–3600 cm), C–Br (550–650 cm^{-1), and aromatic C–C (1450–1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 259.0) and fragmentation patterns .
Advanced Research Questions
Q. How does the bromo-methylphenoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing bromine atom activates the aromatic ring for electrophilic substitutions but deactivates it toward nucleophilic attacks. The methyl group ortho to the phenoxy ether enhances steric hindrance, slowing reactions at the para position. For example, in SN2 reactions, the propanol chain’s hydroxyl group can act as a leaving group under acidic conditions, but competing elimination pathways may require careful pH control (pH 4–6) . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition-state energies .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from differences in enantiomeric purity, assay conditions, or cellular models. Methodological steps include:
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers and test their activity separately .
- Dose-Response Curves : Compare EC values under standardized conditions (e.g., 24-hour incubation, 10% FBS in cell media).
- Metabolic Stability Assays : Assess hepatic microsomal degradation rates to identify metabolite interference .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Common byproducts include di-alkylated phenols or dehydrated alkenes. Mitigation involves:
- Temperature Control : Maintain reaction below 80°C to prevent elimination.
- Protecting Groups : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before alkylation .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .
Q. How does stereochemistry at the propanol chain affect the compound’s physicochemical and biological properties?
The (R)- and (S)-enantiomers may exhibit divergent solubility, logP values, and target binding. For example:
- (R)-Enantiomer : Higher lipophilicity (logP ~2.8) due to spatial orientation favoring membrane penetration.
- (S)-Enantiomer : Preferential hydrogen bonding with enzymes (e.g., kinases), altering IC values by 10–100x . Chiral resolution and crystallography (e.g., X-ray diffraction) are essential for structure-activity relationship (SAR) studies .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under acidic conditions: How to reconcile these findings?
Stability varies with solvent systems. In aqueous HCl (pH <3), the ether bond hydrolyzes within 6 hours, but in aprotic solvents (e.g., dichloromethane), degradation is negligible. Researchers should replicate studies using identical matrices and report solvent/acid concentrations. Accelerated stability testing (40°C/75% RH) over 14 days can clarify degradation pathways .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 70°C | |
| Solvent System | THF/Water (9:1) | |
| Chiral Purity | >99% (HPLC) | |
| Stability (pH 7.4, 25°C) | t = 48 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
